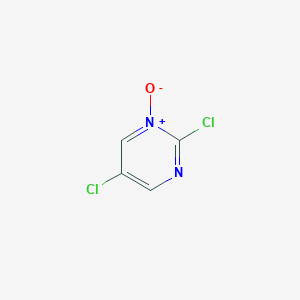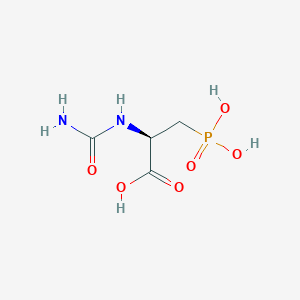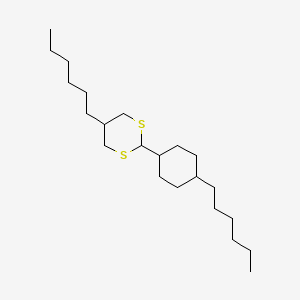
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is an organic compound that belongs to the class of dithianes. Dithianes are sulfur-containing heterocycles that are often used as protecting groups for carbonyl compounds in organic synthesis. The unique structure of this compound makes it an interesting subject for research in various fields, including chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane typically involves the reaction of a cyclohexyl derivative with a dithiane precursor. One common method is the reaction of 4-hexylcyclohexanone with 1,3-propanedithiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the dithiane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane undergoes various chemical reactions, including:
Oxidation: The dithiane ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the dithiane ring can lead to the formation of thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dithiane ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Materials Science: Investigated for its potential use in the development of liquid crystal materials.
Biology: Studied for its interactions with biological molecules and potential as a bioactive compound.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mecanismo De Acción
The mechanism of action of 5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane involves its ability to form stable complexes with various substrates. The dithiane ring can coordinate with metal ions, enhancing its reactivity in catalytic processes. Additionally, the compound’s hydrophobic hexyl groups contribute to its solubility in organic solvents, facilitating its use in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dithiane: A simpler dithiane derivative used as a protecting group in organic synthesis.
2,2-Dimethyl-1,3-dithiane: Another dithiane derivative with different substituents.
4,4-Dimethyl-1,3-dithiane: Similar structure but with methyl groups instead of hexyl groups.
Uniqueness
5-Hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane is unique due to its extended alkyl chains, which enhance its hydrophobicity and solubility in non-polar solvents. This property makes it particularly useful in applications where solubility in organic media is essential.
Propiedades
Número CAS |
86570-89-0 |
|---|---|
Fórmula molecular |
C22H42S2 |
Peso molecular |
370.7 g/mol |
Nombre IUPAC |
5-hexyl-2-(4-hexylcyclohexyl)-1,3-dithiane |
InChI |
InChI=1S/C22H42S2/c1-3-5-7-9-11-19-13-15-21(16-14-19)22-23-17-20(18-24-22)12-10-8-6-4-2/h19-22H,3-18H2,1-2H3 |
Clave InChI |
PVHXWNXQJRMJNT-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1CCC(CC1)C2SCC(CS2)CCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


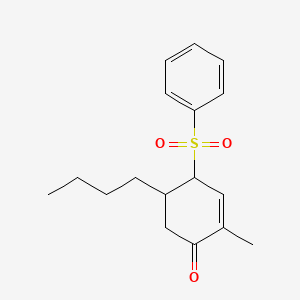

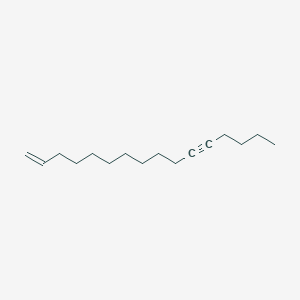
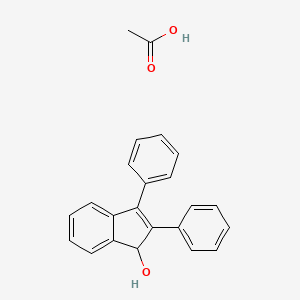
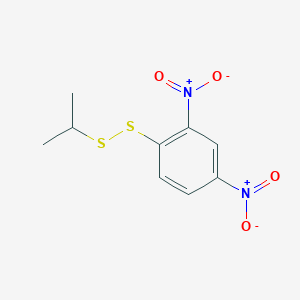
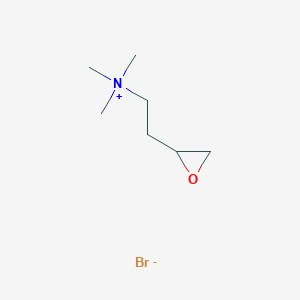
![5,5'-[(3-Chlorophenyl)azanediyl]bis(2-methylpent-3-yn-2-ol)](/img/structure/B14399428.png)
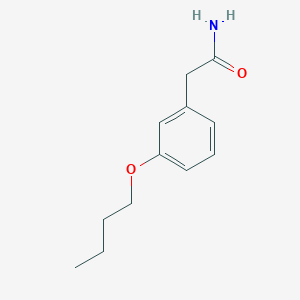
![(6-Methyldibenzo[b,d]thiophen-1-yl)methanol](/img/structure/B14399431.png)
